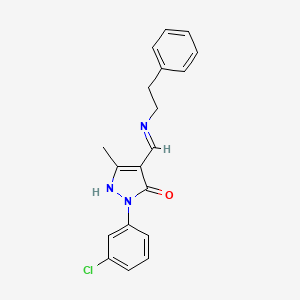![molecular formula C12H18N2O B2369678 [4-(4-Methylpyridin-2-yl)oxan-4-yl]methanamine CAS No. 1439899-46-3](/img/structure/B2369678.png)
[4-(4-Methylpyridin-2-yl)oxan-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[4-(4-Methylpyridin-2-yl)oxan-4-yl]methanamine” is a chemical compound that belongs to the class of oxanamines. It has a molecular formula of C12H18N2O and a molecular weight of 206.289 .
Molecular Structure Analysis
The molecular structure of “[4-(4-Methylpyridin-2-yl)oxan-4-yl]methanamine” consists of a 4-methylpyridin-2-yl group attached to an oxan-4-yl group through a methanamine linkage .
Physical And Chemical Properties Analysis
“[4-(4-Methylpyridin-2-yl)oxan-4-yl]methanamine” is a compound with a molecular weight of 206.28 g/mol .
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : A compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, was synthesized via polyphosphoric acid condensation, using techniques like FT-IR, DSC, 13C/1H-NMR, and mass spectrometry for characterization (Shimoga, Shin, & Kim, 2018).
Medicinal Chemistry
- Antidepressant-like Activity : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as serotonin 5-HT1A receptor-biased agonists. These derivatives exhibited antidepressant-like activity and high 5-HT1A receptor affinity (Sniecikowska et al., 2019).
Catalysis and Organic Synthesis
- Catalysis in Organic Reactions : Diiron(III) complexes, including those with ligands like N-((6-methylpyridin-2-yl-)methyl)(pyridin-2-yl)methanamine, were studied as functional models for methane monooxygenases. They showed efficacy in selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).
Antimicrobial Applications
- Antimicrobial Properties : A study on (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine showed acceptable antibacterial and antifungal activities. The compound's structure was confirmed by various spectroscopic techniques (Rao, Prasad, & Rao, 2013).
Materials Science
- Complex Synthesis for Material Sciences : Zinc(II) complexes bearing camphor-based iminopyridines, including derivatives of 1-(pyridin-2-yl) methanamine, were synthesized and characterized. These complexes showed promise as pre-catalysts for polylactide synthesis from rac-lactide (Kwon, Nayab, & Jeong, 2015).
Photocytotoxicity and Imaging
- Photocytotoxicity in Cancer Treatment : Iron(III) complexes with ligands like phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine showed remarkable photocytotoxicity in red light and were studied for potential applications in cancer treatment (Basu et al., 2014).
properties
IUPAC Name |
[4-(4-methylpyridin-2-yl)oxan-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-2-5-14-11(8-10)12(9-13)3-6-15-7-4-12/h2,5,8H,3-4,6-7,9,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHXHUWNXVXTFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2(CCOCC2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methylpyridin-2-yl)oxan-4-yl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B2369596.png)
![N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2369597.png)
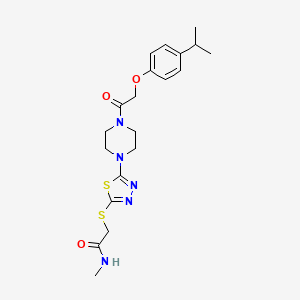
![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2369599.png)
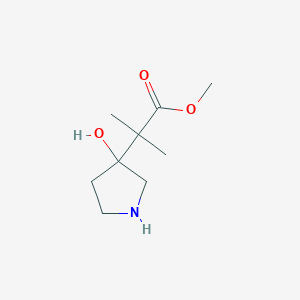
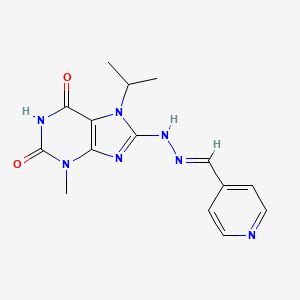
![N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2369603.png)
![1-(2,5-dimethoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2369605.png)
![N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2369609.png)

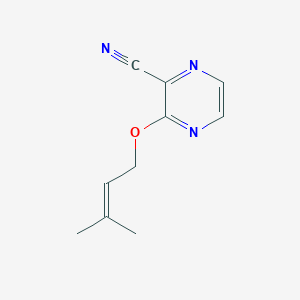
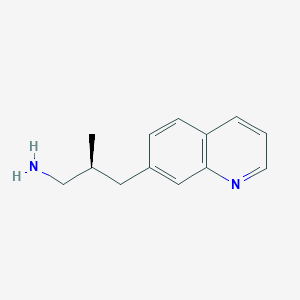
![5-(2,4-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2369613.png)
